molecular formula C8H17Cl2N B1585093 1-(3-Chloropropyl)piperidine hydrochloride CAS No. 5472-49-1

1-(3-Chloropropyl)piperidine hydrochloride

Cat. No.: B1585093
CAS No.: 5472-49-1
M. Wt: 198.13 g/mol
InChI Key: OBOBUDMMFXRNDO-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H16ClN·HCl and a molecular weight of 198.13 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

The synthesis of 1-(3-Chloropropyl)piperidine hydrochloride typically involves the reaction of piperidine with 1,3-dichloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(3-Chloropropyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Chloropropyl)piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may influence neurotransmitter systems in the brain, thereby affecting neurological functions .

Comparison with Similar Compounds

1-(3-Chloropropyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

  • 1-(2-Chloroethyl)piperidine hydrochloride
  • 1-(2-Hydroxyethyl)piperidine
  • 4-(3-Chloropropyl)morpholine hydrochloride

These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its specific chlorine substitution on the propyl chain, which imparts distinct reactivity and applications .

Properties

IUPAC Name

1-(3-chloropropyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN.ClH/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOBUDMMFXRNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203187
Record name Piperidine, 1-(3-chloropropyl)-, hydrochloride
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Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5472-49-1
Record name Piperidine, 1-(3-chloropropyl)-, hydrochloride (1:1)
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Record name Piperidine, 1-(3-chloropropyl)-, hydrochloride
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Record name 5472-49-1
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Record name Piperidine, 1-(3-chloropropyl)-, hydrochloride
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Record name N-(3-chloropropyl)piperidine hydrochloride
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Synthesis routes and methods I

Procedure details

To a solution of piperidine (0.45 g, 5.3 mmol) and 1-bromo-3-chloropropane (5.2 g, 33 mmol) in toluene (17.5 mL) was added tetra-n-butylammonium hydrogensulfate (0.51 g, 1.5 mmol) and a 25% aqueous sodium hydroxide (10 mL), and the resulting mixture was stirred at 40° C. for 3 hours. The reaction solution was cooled to room temperature, and the toluene layer was separated and was then washed with a saturated aqueous sodium chloride and was dried over anhydrous sodium sulfate. After sodium sulfate was filtered off, hydrochloric acid/methanol (2 mL) was added to the filtrate and themixture was concentrated. The resulting crude crystals were recrystallized from methanol/ether to afford the title compound (0.96 g, yield: 91%) as white crystals.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
0.51 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

1.72 g (20.3 mmol) of piperidine, 2 ml (24.3 mmol) of 3-chloropropanol and 10 ml toluene were added successively into a reaction flask. The mixture was heated to the reflux temperature and reacted for 4 h. Into the reaction mixture, 5% NaOH 4 ml was added, and the mixture was refluxed for 1 h. After cooling to room temperature, the mixture was washed with 5% NaOH solution. The organic layer was washed with a saturated saline solution, then dried over anhydrous sodium sulfate and filtrated. 3 ml (40.6 mmol) thionyl chloride was added dropwise into the filtrate in an ice-bath, and the mixture was stirred at room temperature overnight. The reaction solution was concentrated to dry in a reduced pressure, and the residue was recrystallized with absolute ethyl alcohol to obtain 2.4 g of a khaki solid with the yield of 59%. m.p. 218-220° C.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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